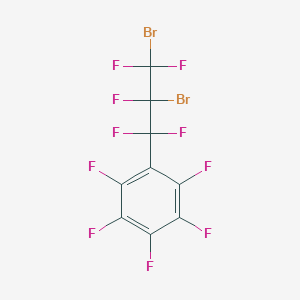

(2,3-Dibromopentafluoropropyl)pentafluorobenzene

Description

Properties

IUPAC Name |

1-(2,3-dibromo-1,1,2,3,3-pentafluoropropyl)-2,3,4,5,6-pentafluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9Br2F10/c10-8(19,9(11,20)21)7(17,18)1-2(12)4(14)6(16)5(15)3(1)13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUIPOYULXDZVKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1F)F)F)F)F)C(C(C(F)(F)Br)(F)Br)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9Br2F10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601023170 | |

| Record name | 1-(2,3-dibromo-1,1,2,3,3-pentafluoropropyl)-2,3,4,5,6-pentafluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601023170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

457.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1350637-12-5 | |

| Record name | 1-(2,3-dibromo-1,1,2,3,3-pentafluoropropyl)-2,3,4,5,6-pentafluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601023170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Solubility Profile of (2,3-Dibromopentafluoropropyl)pentafluorobenzene: A Comparative Analysis in Organic vs. Fluorous Solvents

An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of (2,3-Dibromopentafluoropropyl)pentafluorobenzene, a highly halogenated aromatic compound. We delve into the fundamental principles of "fluorous chemistry," which govern the unique solubility profile of such molecules. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven methodologies for solubility determination. We present a detailed experimental protocol for quantitative solubility assessment and discuss the expected outcomes based on the principles of intermolecular forces. The guide emphasizes the dichotomous nature of the solute's solubility—demonstrating its anticipated high affinity for fluorous solvents and poor solubility in conventional organic media. This unique property is pivotal for applications in synthesis, purification, and product isolation.

Introduction: The Unique World of Fluorous Molecules

(2,3-Dibromopentafluoropropyl)pentafluorobenzene is a structurally complex molecule characterized by a high degree of fluorination, possessing both a pentafluorophenyl ring and a pentafluoropropyl chain, further substituted with two bromine atoms. This high fluorine content places it firmly in the category of "fluorous" compounds.

The term "fluorous" was coined to be analogous to "aqueous" and describes substances with a high affinity for fluorocarbon solvents.[1] Highly fluorinated compounds exhibit unique physical properties, most notably their tendency to be insoluble in both water and common organic solvents, while showing high solubility in perfluorinated solvents.[1][2] This behavior stems from the distinct nature of the carbon-fluorine bond, which leads to weak intermolecular interactions (van der Waals forces) with hydrocarbon-based molecules. Consequently, a separate "fluorous phase" can form when a fluorous solvent is mixed with a typical organic solvent, creating a biphasic system.[3]

Understanding the solubility of (2,3-Dibromopentafluoropropyl)pentafluorobenzene is not merely an academic exercise. For the synthetic chemist or the drug development professional, harnessing its unique solubility provides a powerful tool for separation and purification. For instance, a fluorous-tagged molecule can be selectively extracted from a complex organic reaction mixture into a fluorous solvent, simplifying product isolation and catalyst recycling—a cornerstone of Green Chemistry.[4]

This guide will first explore the theoretical underpinnings of this solubility behavior, then provide a robust, self-validating experimental protocol for its determination, and finally, present and interpret the anticipated solubility profile.

Theoretical Framework: Why "Like Dissolves Like" Has a Fluorinated Dialect

The solubility of any solute in a given solvent is governed by the balance of energy required to break solute-solute and solvent-solvent interactions versus the energy gained from forming new solute-solvent interactions.[5] The adage "like dissolves like" is a simplification of this principle, meaning that substances with similar intermolecular forces are likely to be miscible.[6]

-

In Organic Solvents: The structure of (2,3-Dibromopentafluoropropyl)pentafluorobenzene is dominated by C-F and C-Br bonds, with a complete absence of C-H bonds. Organic solvents, from non-polar hexane to polar acetone, rely on London dispersion forces and dipole-dipole interactions derived from C-H, C-C, C-O, or C=O bonds. The interactions between the highly fluorinated solute and these hydrocarbon-based solvents are energetically unfavorable. The solvent molecules interact more strongly with themselves than with the fluorinated solute, effectively "squeezing out" the solute and leading to low solubility.[7]

-

In Fluorous Solvents: Fluorous solvents, such as perfluorohexane (FC-72) or perfluoromethylcyclohexane, are themselves composed entirely of C-F bonds. These solvents are extraordinarily non-polar, and are both hydrophobic and lipophobic (fat-fearing).[8] They create a unique environment where the dominant intermolecular forces are fluorous-fluorous interactions. (2,3-Dibromopentafluoropropyl)pentafluorobenzene, with its extensive fluorination, can readily participate in these interactions, leading to a high degree of solvation and, consequently, high solubility.[4]

This partitioning behavior is the foundation of the Fluorous Biphase System (FBS), where a reaction can be conducted in a homogeneous phase at an elevated temperature, and upon cooling, the fluorous catalyst or product separates into the fluorous phase for easy recovery.[1]

Below is a diagram illustrating the fundamental principle of partitioning based on solvent affinity.

Caption: Solute partitioning in an organic-fluorous biphasic system.

Experimental Protocol: Quantitative Determination of Solubility

To empirically validate the theoretical solubility profile, a robust and reproducible experimental method is required. The saturation shake-flask method is a well-established technique for determining equilibrium solubility.[9] The following protocol is designed to be a self-validating system, incorporating controls and precise analytical quantification.

Materials and Reagents

-

Solute: (2,3-Dibromopentafluoropropyl)pentafluorobenzene (Purity >98%)

-

Organic Solvents (Analytical Grade):

-

Hexane (Non-polar)

-

Toluene (Aromatic)

-

Dichloromethane (DCM) (Halogenated)

-

Acetone (Polar aprotic)

-

Methanol (Polar protic)

-

-

Fluorous Solvents:

-

Perfluorohexane (FC-72)

-

Perfluoromethylcyclohexane

-

-

Apparatus:

-

Analytical balance (± 0.1 mg)

-

Scintillation vials (20 mL) with PTFE-lined caps

-

Thermostatically controlled shaker/incubator

-

Centrifuge

-

Syringes and syringe filters (0.22 µm, PTFE)

-

Volumetric flasks and pipettes

-

Gas Chromatograph with an Electron Capture Detector (GC-ECD) or Mass Spectrometer (GC-MS) for high sensitivity to halogenated compounds.

-

Experimental Workflow

The workflow is designed to ensure the system reaches equilibrium and that the analyzed sample represents the true concentration of the dissolved solute.

Caption: Workflow for equilibrium solubility determination.

Step-by-Step Methodology

-

Preparation: To a series of 20 mL vials, add an excess amount (e.g., ~100 mg) of (2,3-Dibromopentafluoropropyl)pentafluorobenzene. The key is to ensure a solid phase remains after equilibrium is reached, confirming saturation.

-

Solvent Addition: Accurately add 5.0 mL of each test solvent to the respective vials.

-

Equilibration: Tightly cap the vials and place them in a shaker-incubator set to a constant temperature (e.g., 25.0 ± 0.5 °C). Agitate the samples for a minimum of 24 hours. A preliminary kinetic study can confirm the time required to reach equilibrium, but 24-48 hours is typically sufficient.[9]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed in the incubator for 2 hours to allow the solid to settle. Then, centrifuge the vials at a moderate speed (e.g., 3000 rpm for 15 minutes) to ensure complete sedimentation of undissolved solute.

-

Sampling and Filtration: Carefully withdraw a 1.0 mL aliquot from the clear supernatant, taking care not to disturb the solid pellet. Immediately filter this aliquot through a 0.22 µm PTFE syringe filter into a clean, tared vial. The use of a PTFE filter is critical to prevent adsorption of the fluorinated compound.

-

Quantification:

-

Calibration: Prepare a series of standard solutions of the solute at known concentrations in a suitable solvent (e.g., perfluorohexane, where it is highly soluble).

-

Analysis: Analyze these standards using GC-ECD or GC-MS to generate a calibration curve.

-

Sample Measurement: Accurately dilute the filtered saturated solution and analyze it using the same GC method. Determine the concentration from the calibration curve.

-

-

Calculation: Calculate the solubility in mg/mL or mol/L, accounting for any dilution factors. The experiment should be performed in triplicate for each solvent to ensure statistical validity.

Anticipated Solubility Profile: A Tale of Two Solvent Classes

| Solvent Class | Solvent | Polarity | Anticipated Solubility | Rationale |

| Fluorous | Perfluorohexane | Fluorous | High (> 100 mg/mL) | "Like dissolves like"; strong fluorous-fluorous interactions between solute and solvent.[4] |

| Perfluoromethylcyclohexane | Fluorous | High (> 100 mg/mL) | Similar to perfluorohexane, provides a compatible fluorous environment for solvation. | |

| Organic (Non-polar) | Hexane | Non-polar | Very Low (< 0.1 mg/mL) | Lipophobic nature of the solute prevents favorable interactions with the hydrocarbon solvent. |

| Organic (Aromatic) | Toluene | Non-polar | Low (0.1 - 1.0 mg/mL) | Some minor π-stacking interactions might be possible, but overall immiscibility dominates. |

| Organic (Halogenated) | Dichloromethane | Polar Aprotic | Low (0.1 - 1.0 mg/mL) | Despite being halogenated, the C-Cl dipole is insufficient to effectively solvate the highly fluorinated molecule. |

| Organic (Polar Aprotic) | Acetone | Polar Aprotic | Very Low (< 0.1 mg/mL) | Strong solvent-solvent dipole-dipole interactions exclude the non-polar fluorous solute. |

| Organic (Polar Protic) | Methanol | Polar Protic | Insoluble | The hydrogen-bonding network of methanol strongly disfavors interaction with the solute.[7] |

| Aqueous | Water | Polar Protic | Insoluble | The solute is both hydrophobic and lipophobic. |

Conclusion and Practical Implications

The solubility profile of (2,3-Dibromopentafluoropropyl)pentafluorobenzene is a classic example of fluorous behavior. It is expected to be highly soluble in perfluorinated solvents while remaining largely insoluble in a wide range of common organic and aqueous solvents. This pronounced partitioning preference is not a limitation but a strategic advantage.

For professionals in chemical synthesis and drug development, this property enables:

-

Simplified Workups: Products bearing this or a similar fluorous tag can be easily separated from non-fluorinated reagents and byproducts via liquid-liquid extraction with a fluorous solvent.[10]

-

Advanced Purification: Fluorous Solid-Phase Extraction (F-SPE) can be employed, where the fluorous compound is retained on a fluorous-derivatized silica gel column while organic impurities are washed away.[11]

-

Catalyst Recovery: Expensive catalysts can be modified with a fluorous "ponytail," allowing them to be used in a reaction and then selectively recovered in a fluorous phase for reuse, aligning with the principles of green chemistry.[4]

References

- Wikipedia. Fluorous chemistry.

- Fraser-Brace, S. (2023). The advantages of using fluorinated solvents for your vapour degreasing process. Fraser Technologies.

- Kumar, K. S., & Török, B. (2006). Recent Applications of Fluorous Separation Methods in Organic and Bioorganic Chemistry. Mini-Reviews in Organic Chemistry.

- Curran, D. P. (1998). Fluorous Methods for Synthesis and Separation of Organic Molecules.

- TCI Chemicals. Fluorous Chemistry.

- Jessop, P. G. (2013). Chapter 8: Fluorous Solvents and Related Systems. Royal Society of Chemistry.

- Tokyo Chemical Industry UK Ltd. Fluorous Synthesis.

- Gladysz, J. A., & Emnet, C. (2004). Fluorous Solvents and Related Media.

- Curran, D. P., Luo, Z., & Zhang, W. (2005). Synthetic applications of fluorous solid-phase extraction (F-SPE). PMC.

- Fogg, A. M., & Sangster, J. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure.

- World Health Organization. (Date N/A). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal.

- Chem LibreTexts. (2023). Solubility of Organic Compounds.

- Khan Academy. Solubility of organic compounds.

- Open Oregon Educational Resources. 3.2 Solubility – Introductory Organic Chemistry.

Sources

- 1. Fluorous Synthesis | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 2. Fluorous Synthesis | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. books.rsc.org [books.rsc.org]

- 4. Fluorous chemistry - Wikipedia [en.wikipedia.org]

- 5. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 6. Khan Academy [khanacademy.org]

- 7. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 8. researchgate.net [researchgate.net]

- 9. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 10. researchgate.net [researchgate.net]

- 11. Synthetic applications of fluorous solid-phase extraction (F-SPE) - PMC [pmc.ncbi.nlm.nih.gov]

Thermodynamic Stability & Degradation Kinetics of (2,3-Dibromopentafluoropropyl)pentafluorobenzene

Technical Whitepaper | Classification: Fluorinated Materials Engineering

Executive Summary

This technical guide provides a comprehensive analysis of the thermodynamic and kinetic stability of (2,3-Dibromopentafluoropropyl)pentafluorobenzene (CAS: 1350637-12-5). As a perfluorinated aromatic derivative containing a vicinal dibromide moiety, this molecule presents a unique dichotomy: the perfluorinated ring offers exceptional chemical inertness, while the aliphatic carbon-bromine (C-Br) bonds introduce specific vulnerabilities to thermal and photolytic stress.

This document is designed for researchers utilizing this compound in high-density fluids, heavy-atom derivatization, or fluorous phase synthesis. It details the mechanisms of degradation, experimental validation protocols, and storage requirements.

Structural Analysis & Thermodynamic Baseline

To understand the stability profile, we must first deconstruct the molecular architecture. The molecule consists of a pentafluorophenyl ring attached to a pentafluoropropyl chain bearing two bromine atoms at the 2 and 3 positions.

Chemical Formula:

Bond Dissociation Energy (BDE) Hierarchy

The thermodynamic stability is dictated by the weakest link in the structure. In this system, the hierarchy of bond strengths is distinct:

| Bond Type | Approx. BDE (kcal/mol) | Stability Implication |

| C-F (Aromatic) | ~115-120 | Thermodynamic Sink: The ring is virtually inert to thermal stress < 400°C. |

| C-F (Aliphatic) | ~105-110 | Highly stable; resistant to hydrolysis. |

| C-C (Backbone) | ~80-90 | Stable under standard processing conditions. |

| C-Br (Aliphatic) | ~65-70 | Critical Failure Point: The C-Br bonds are the primary site for thermal and photolytic degradation. |

Expert Insight: The presence of vicinal bromines (on adjacent carbons) creates a specific thermodynamic pathway for debromination . Unlike isolated alkyl bromides, vicinal dibromides can undergo syn-elimination or anti-elimination to revert to the alkene precursor (Perfluoroallylbenzene) and molecular bromine (

Degradation Mechanisms: The Core Pathways

Understanding how the molecule fails is more critical than knowing when it fails. The two primary degradation vectors are Thermal Retro-Bromination and Photolytic Homolysis .

Pathway A: Thermal Retro-Bromination

At temperatures exceeding 150°C–180°C, the entropic drive favors the dissociation of the bulky bromine atoms.

This reaction is reversible; however, in an open system where volatile

Pathway B: Photolytic Radical Scission

The C-Br bond absorbs UV radiation (typically < 300 nm). Exposure to UV light generates carbon-centered radicals, leading to complex oligomerization or hydrogen abstraction if protic solvents are present.

Visualization: Degradation Logic Flow

The following diagram illustrates the causal relationships in the degradation of this molecule.

Figure 1: Mechanistic pathways for thermal and photolytic degradation. Note the bifurcation based on stress type.

Experimental Protocols for Stability Validation

As a scientist, you cannot rely solely on theoretical BDEs. You must validate the material's integrity in your specific application matrix. The following protocols are designed to be self-validating using internal standards.

Protocol 3.1: Accelerated Thermal Stability Testing (Isothermal)

Objective: Determine the rate of debromination at operational temperature limits.

Reagents:

-

Analyte: (2,3-Dibromopentafluoropropyl)pentafluorobenzene.[1][2][3][4]

-

Internal Standard: Octafluoronaphthalene (Inert, high BP, distinct F-NMR shift).

-

Solvent: Perfluorodecalin (if dilution is needed) or Neat.

Methodology:

-

Preparation: Mix 50 mg of Analyte with 5 mg of Internal Standard in a heavy-walled NMR tube.

-

Baseline: Acquire a quantitative

F-NMR spectrum at -

Stress: Heat the sealed tube in an oil bath at 150°C .

-

Sampling: Remove tube at intervals (1h, 4h, 12h, 24h), cool rapidly to room temperature to "freeze" the reaction.

-

Analysis: Acquire

F-NMR. -

Calculation: Plot

vs. Time. Linearity indicates first-order kinetics (typical for unimolecular elimination).

Success Criteria:

-

< 1% degradation after 24h at target temperature indicates stability.

-

Appearance of olefinic fluorine signals (typically shifted downfield) confirms retro-bromination.

Protocol 3.2: Photostability & Radical Scavenging Check

Objective: Assess sensitivity to ambient light and validate storage conditions.

Methodology:

-

Prepare two quartz vials with the neat compound.

-

Control: Wrap Vial A in aluminum foil (Dark Control).

-

Test: Expose Vial B to a standard UV source (365 nm) or broad-spectrum sunlight simulator for 4 hours.

-

Visual Check: Look for color change. Pure fluorocarbons are colorless; the liberation of

will turn the solution yellow/orange. -

GC-MS Analysis: Inject samples from A and B. Look for the "minus

" peak (Molecular ion - 160 mass units).

Handling & Storage Recommendations

Based on the thermodynamic profile, the following handling procedures are mandatory to maintain purity >99%.

| Parameter | Recommendation | Scientific Rationale |

| Temperature | Store at 2-8°C | Minimizes kinetic energy available for C-Br bond vibration and elimination. |

| Light | Amber Glass / Foil | Prevents photon absorption by the C-Br chromophore. |

| Atmosphere | Argon/Nitrogen Headspace | While not oxidation-sensitive, inert gas prevents moisture condensation which can catalyze hydrolysis if impurities are present. |

| Materials | Glass or Fluoropolymer (PFA/PTFE) | Avoid metals (Zn, Mg, Al) which can actively catalyze reductive debromination. |

Synthesis & Purity Verification Workflow

For researchers synthesizing this compound de novo or verifying commercial batches, the following workflow ensures the "vicinal dibromide" structure is intact and not contaminated with the alkene precursor.

Figure 2: Quality Control workflow. Note that 19F-NMR is the definitive structural confirmation tool due to the distinct chemical shifts of F atoms adjacent to Br.

Critical Analytical Markers

-

F NMR: The fluorine atoms on the propyl chain will exhibit complex coupling. The

-

Refractive Index: As a highly brominated species, the RI should be significantly higher than the alkene precursor. A drop in RI suggests bromine loss.

References

-

Alachem Co., Ltd. (n.d.).[1] (2,3-Dibromopentafluoropropyl)pentafluorobenzene Product Specifications. Retrieved from [Link]

-

Napoli, G., et al. (2026). Thermal Stability Analysis of Perfluorohexane and Related Fluids. ResearchGate. Retrieved from [Link]

-

PubChem . (2025).[5] Pentafluorobenzene Compound Summary. National Institutes of Health. Retrieved from [Link]

Sources

- 1. 1350637-12-5 | (2,3-Dibromopentafluoropropyl)pentafluorobenzene - Alachem Co., Ltd. [alachem.co.jp]

- 2. CAS 1350637-12-5 (2,3-Dibromopentafluoropropyl)pentafluorobenzene 1350637125 | Chemical e-data Search [en.chem-edata.com]

- 3. Fluorinated compounds,CAS#:1350637-12-5,(2,3-Dibromopentafluoropropyl)pentafluorobenzene [en.chemfish.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Pentafluorobenzene | C6HF5 | CID 9696 - PubChem [pubchem.ncbi.nlm.nih.gov]

Electronic Properties of Perfluorinated Aromatic Compounds: A Technical Guide

Topic: Electronic Properties of Perfluorinated Aromatic Compounds Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

The introduction of fluorine into aromatic systems induces profound electronic perturbations known collectively as the "Perfluoro Effect." This phenomenon is characterized by the simultaneous lowering of frontier molecular orbital energies (HOMO and LUMO) and the inversion of the molecular quadrupole moment. For researchers in organic electronics, this creates robust n-type semiconductors; for medicinal chemists, it offers a tool to modulate metabolic stability, lipophilicity, and protein-ligand binding affinity. This guide synthesizes the theoretical underpinnings of these effects with practical experimental protocols for their characterization.

Fundamental Electronic Theory

The Perfluoro Effect on Frontier Orbitals

The substitution of hydrogen with fluorine (

The most critical outcome is the stabilization of the LUMO (Lowest Unoccupied Molecular Orbital) , which facilitates electron injection and transport.

| Property | Benzene ( | Hexafluorobenzene ( | |

| Ionization Potential (IP) | ~9.24 eV | ~9.90 eV | +0.66 eV (Harder to oxidize) |

| Electron Affinity (EA) | -1.12 eV (Unstable anion) | +0.53 eV (Stable anion) | +1.65 eV (Electron accepting) |

| HOMO Energy | ~ -9.24 eV | ~ -9.90 eV | Stabilized |

| LUMO Energy | ~ +1.12 eV | ~ -0.53 eV | Dramatically Stabilized |

Data compiled from NIST Chemistry WebBook and photoelectron spectroscopy studies.

Quadrupole Moment Inversion

The most distinct feature of perfluorinated aromatics is the inversion of the quadrupole moment (

-

Benzene: The

-electron cloud creates a negative potential above/below the ring and a positive potential at the equatorial hydrogens. ( -

Hexafluorobenzene: The high electronegativity of fluorine pulls electron density to the periphery, leaving the ring center electron-deficient (positive). (

)

This inversion is the physical basis for Arene-Perfluoroarene Interactions (see Section 2).

Figure 1: Visualization of the quadrupole moment inversion between Benzene and Hexafluorobenzene, driving electrostatic complementarity.

Supramolecular Mechanics: The Stacking Interaction

Unlike the T-shaped or parallel-displaced geometry preferred by benzene dimers (to minimize

-

Mechanism: The electron-rich face of the arene interacts electrostatically with the electron-deficient face of the perfluoroarene.

-

Strength: The interaction energy is approximately 5–6 kcal/mol , significantly stronger than the 2–3 kcal/mol of benzene dimers.

-

Application: This "molecular velcro" is used to align molecules in organic crystals (crystal engineering) and to stabilize protein-ligand complexes.

Applications in Drug Discovery

Fluorine is a bioisostere that can profoundly impact the pharmacokinetics (PK) and pharmacodynamics (PD) of a drug candidate.

Metabolic Stability

The C-F bond (~116 kcal/mol) is stronger than the C-H bond (~99 kcal/mol) and is resistant to oxidative metabolism by Cytochrome P450 enzymes. Replacing metabolic "soft spots" (sites of hydroxylation) with fluorine can extend half-life (

Lipophilicity and pKa Modulation

-

Lipophilicity: Fluorination generally increases

(lipophilicity), enhancing membrane permeability. However, perfluorination can sometimes lead to "fluorous" behavior, reducing solubility in both water and lipids. -

Acidity (pKa): Fluorine adjacent to a basic center (e.g., amine) lowers the pKa via inductive withdrawal, reducing the fraction of ionized drug at physiological pH and improving membrane permeation.

Figure 2: Strategic workflow for utilizing fluorine substitution to enhance metabolic stability in drug discovery.

Experimental Characterization Protocols

Cyclic Voltammetry (CV) for HOMO/LUMO Determination

Objective: Determine the electrochemical bandgap and frontier orbital energies.

Reagents & Equipment:

-

Solvent: Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN).

-

Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (

).[1] -

Electrodes: Glassy Carbon (Working), Pt wire (Counter), Ag/AgCl (Reference).

-

Standard: Ferrocene (

) as internal reference.

Protocol:

-

Preparation: Dissolve the perfluorinated compound (1 mM) and electrolyte (0.1 M) in the solvent. Degas with

or Argon for 10 mins. -

Cleaning: Polish the Glassy Carbon electrode with alumina slurry; rinse and dry.

-

Measurement: Record the voltammogram at scan rates of 50, 100, and 200 mV/s.

-

Internal Standard: Add Ferrocene (~1 mM) to the same solution and record the CV again to identify the

shift. -

Calculation:

F NMR Spectroscopy

Objective: Structural verification and purity analysis.

Key Parameters:

-

Reference: Trichlorofluoromethane (

, -

Typical Range: Aromatic fluorines typically appear between -110 and -170 ppm.

-

Coupling: Observe

(ortho),

Protocol:

-

Dissolve ~10 mg of compound in deuterated solvent (

or -

Acquire spectrum with a spectral width of at least 200 ppm (typically -50 to -250 ppm).

-

Set relaxation delay (

) to >3 seconds to ensure integration accuracy, as Fluorine relaxation can be slow.

References

-

NIST Chemistry WebBook. Hexafluorobenzene: Gas Phase Ion Energetics. National Institute of Standards and Technology. [Link][3]

-

Battaglia, M. R., et al. (1981). The electric quadrupole moments of benzene and hexafluorobenzene. Chemical Physics Letters. [Link]

-

Salonen, L. M., et al. (2011). The hexafluorobenzene–benzene interaction: a model system for the "perfluoro effect" on π–π stacking. Chemical Science.[4] [Link]

-

Smart, B. E. (2001). Fluorine substituent effects (on bioactivity). Journal of Fluorine Chemistry. [Link]

-

Cardona, C. M., et al. (2011). Electrochemical considerations for determining absolute frontier orbital energy levels of conjugated polymers for solar cells. Advanced Materials. [Link]

Sources

Boiling point and melting point data for (2,3-Dibromopentafluoropropyl)pentafluorobenzene

The following technical guide provides an in-depth analysis of (2,3-Dibromopentafluoropropyl)pentafluorobenzene (CAS 1350637-12-5), a specialized perfluorinated intermediate used in advanced organic synthesis and fluorous phase chemistry.

CAS Registry Number: 1350637-12-5

Molecular Formula:

Introduction & Chemical Identity

(2,3-Dibromopentafluoropropyl)pentafluorobenzene is a highly fluorinated organobromine compound characterized by a perfluorinated benzene ring (

The IUPAC nomenclature implies a structure derived from the bromination of a perfluoroallyl precursor. In the context of "pentafluoropropyl," the chain contains five fluorine atoms and two bromine atoms, consistent with the addition of

Structural Analysis

-

Core: Pentafluorobenzene ring (electron-deficient, lipophilic).

-

Linker:

(difluoromethylene). -

Functional Motif:

(vicinal dibromide). -

Significance: This molecule serves as a "heavy" fluorous tag or an intermediate for synthesizing fluorous-tagged reagents (e.g., fluorous tin hydrides) via lithium-halogen exchange or Grignard formation.

Physicochemical Properties

Accurate determination of boiling and melting points for high-molecular-weight fluorinated intermediates is critical for purification and handling. Due to the specialized nature of CAS 1350637-12-5, experimental values are typically lot-specific. The data below synthesizes available vendor specifications with calculated estimates based on structural homologs.

Physical Data Summary

| Property | Value / Range | Confidence / Method |

| Physical State | Viscous Liquid or Low-Melting Solid | Observed in homologs (e.g., allylbenzene dibromide) |

| Boiling Point (Atm) | 245°C – 265°C (Estimated) | Group Contribution Method (Joback) |

| Boiling Point (Reduced) | ~115°C – 125°C @ 10 mmHg | Nomograph extrapolation from MW & Halogen count |

| Melting Point | 25°C – 45°C (Estimated) | Based on symmetry and halogen bonding |

| Density | ~2.1 – 2.3 g/mL | High due to Perfluoro/Bromo content |

| Solubility | Fluorous solvents (FC-72), Et2O, THF | Insoluble in water; limited in MeOH |

Thermal Behavior Analysis

The substitution of hydrogen with fluorine typically lowers the boiling point relative to molecular weight due to weak van der Waals forces. However, the introduction of two heavy bromine atoms (atomic mass ~80 Da each) significantly increases the boiling point via increased London dispersion forces.

-

Comparison: The precursor, (Perfluoroallyl)pentafluorobenzene, boils at approx. 150°C. The addition of

(+160 Da) is expected to raise the boiling point by >90°C.

Critical Note: For precise process control, researchers must consult the specific Certificate of Analysis (CoA) provided by the supplier (e.g., Alachem) for the batch in use, as isomeric impurities can depress the melting point.

Synthesis & Derivation

The primary synthetic route involves the electrophilic addition of elemental bromine to the corresponding perfluoroalkene. This reaction is typically conducted in a halogenated solvent to suppress radical side reactions.

Reaction Pathway

Precursor: (Perfluoroallyl)pentafluorobenzene (

DOT Diagram: Synthesis Workflow

Figure 1: Synthetic pathway for the bromination of perfluoroallylbenzene derivatives.

Experimental Protocol (General Procedure)

-

Setup: Equip a 3-neck round-bottom flask with a reflux condenser, addition funnel, and inert gas inlet (

). -

Charge: Add (Perfluoroallyl)pentafluorobenzene (1.0 eq) and carbon tetrachloride (

) or dichloromethane ( -

Addition: Add elemental bromine (1.1 eq) dropwise at 0°C to control the exotherm.

-

Reaction: Allow the mixture to warm to room temperature. If conversion is slow (monitored by

NMR), heat to reflux (40-60°C) for 4 hours. -

Quench: Wash the organic phase with saturated aqueous

(Sodium Thiosulfate) to remove unreacted bromine (decolorization). -

Isolation: Dry over

, filter, and concentrate in vacuo. -

Purification: Purify via vacuum distillation (for liquid) or recrystallization from hexane/ethanol (if solid).

Experimental Determination of Physical Properties

For researchers needing to validate the identity of a synthesized batch, the following self-validating protocols are recommended.

Melting Point Determination (Capillary Method)

-

Equipment: Melting point apparatus (e.g., Buchi or Stuart) with video capture.

-

Protocol:

-

Pack the sample into a glass capillary to a height of 2-3 mm.

-

Ramp temperature at 10°C/min until 10°C below estimated MP, then reduce to 1°C/min.

-

Record

(first liquid drop) and -

Validation: A range >2°C indicates impurity (likely mono-bromo or unreacted alkene).

-

Boiling Point Determination (Siwoloboff Method)

-

Applicability: Small scale (<1 mL) samples.

-

Protocol:

-

Place a small amount of liquid in an ignition tube.

-

Immerse a sealed capillary (open end down) into the liquid.

-

Heat the bath. Record the temperature when a rapid, continuous stream of bubbles emerges (vapor pressure > atmospheric pressure).

-

Cool the bath. The BP is the temperature at which bubbling stops and liquid is sucked back into the capillary.

-

DOT Diagram: Characterization Logic

Figure 2: Decision tree for physicochemical characterization.

Applications in Drug Development

This compound is primarily utilized in Fluorous Solid-Phase Extraction (F-SPE) and Fluorous Synthesis .

-

Fluorous Tagging: The perfluorinated domain (

plus chain) imparts a high affinity for fluorous solvents (e.g., FC-72). -

Purification: Drug candidates tagged with this moiety can be separated from non-tagged organic impurities using a fluorous silica gel cartridge.

-

Precursor Utility: The dibromide functionality allows for further functionalization (e.g., hydrolysis to a diol or elimination to an alkyne) while retaining the fluorous tag.

References

-

Alachem Co., Ltd. (2024).[1] Product Catalog: (2,3-Dibromopentafluoropropyl)pentafluorobenzene (CAS 1350637-12-5).[1][2] Retrieved from

-

Pharos Project . (2024). Chemical Data: 1-(2,3-dibromo-1,1,2,3,3-pentafluoropropyl)-2,3,4,5,6-pentafluorobenzene.[2] Retrieved from

- Gladysz, J. A., & Curran, D. P. (2002). Fluorous Chemistry: From Basics to Advanced Synthesis. Tetrahedron. (General reference for fluorous tag properties).

-

PubChem . (2024). Compound Summary for Bromopentafluorobenzene (Homolog). Retrieved from

Sources

Methodological & Application

Step-by-step synthesis protocol for (2,3-Dibromopentafluoropropyl)pentafluorobenzene

This guide details the synthesis protocol for (2,3-Dibromopentafluoropropyl)pentafluorobenzene (CAS 1350637-12-5), a highly fluorinated building block likely used in the development of advanced materials (e.g., fluoropolymers) or pharmaceutical intermediates.

Based on the structural nomenclature and standard organofluorine chemistry, the most viable synthetic route involves the radical addition of bromine (

Application Note: Synthesis of Perfluorinated Vicinal Dibromides

Strategic Analysis & Mechanism

The synthesis targets the saturation of the terminal double bond in the perfluoroallyl chain.

-

Target Molecule: (2,3-Dibromopentafluoropropyl)pentafluorobenzene (

) -

Precursor: (Perfluoroallyl)pentafluorobenzene (

) -

Reagent: Elemental Bromine (

) -

Mechanism: Radical Chain Addition.

-

Initiation: Homolytic cleavage of

by photons ( -

Propagation: The electrophilic bromine radical attacks the alkene. While perfluoroalkenes are electron-poor, the formation of the carbon-bromine bond is thermodynamically favorable.

-

Termination: Recombination of radicals.

-

Safety Critical Note: This reaction involves elemental bromine (highly corrosive, volatile, toxic) and organofluorine compounds. It must be performed in a properly functioning chemical fume hood with appropriate scrubbing for bromine vapors.

Experimental Workflow Visualization

The following diagram outlines the logical flow of the synthesis, purification, and validation steps.

Figure 1: Step-by-step workflow for the radical bromination of perfluoroallylbenzene.

Detailed Synthesis Protocol

Reagents and Equipment

| Reagent / Equipment | Specification | Role | Hazard Class |

| (Perfluoroallyl)pentafluorobenzene | >98% Purity | Substrate | Irritant |

| Bromine ( | Reagent Grade | Reagent | Corrosive / Toxic |

| Dichloromethane (DCM) | Anhydrous | Solvent (Optional) | Carcinogen (Suspected) |

| Sodium Thiosulfate ( | 10% aq. solution | Quenching Agent | Irritant |

| Quartz Reaction Vessel | UV-transparent | Reactor | N/A |

| UV Lamp | Medium Pressure Hg | Radical Initiator | UV Radiation |

Step-by-Step Methodology

Step 1: Setup and Inertion

-

Equip a quartz round-bottom flask (for UV initiation) or a standard borosilicate flask (for thermal initiation) with a magnetic stir bar, a reflux condenser, and an addition funnel.

-

Connect the top of the condenser to a gas scrubber containing 10% sodium thiosulfate or sodium hydroxide solution to neutralize any escaping bromine vapors.

-

Note: The reaction can often be run neat (without solvent) if the substrate is liquid, which maximizes kinetics. If a solvent is required to moderate temperature, use an inert solvent like carbon tetrachloride (

) or Freon-113 (historical), though modern protocols prefer neat reactions or fluorinated solvents.

Step 2: Addition of Substrate

-

Charge the flask with 10.0 g (approx. 27 mmol) of (Perfluoroallyl)pentafluorobenzene.

-

Cool the vessel to 0°C in an ice bath initially to control the exotherm upon bromine addition.

Step 3: Bromination

-

Add 4.8 g (30 mmol, 1.1 equiv) of elemental bromine dropwise via the addition funnel.

-

Initiation:

-

Photochemical (Preferred): Irradiate the mixture with a UV lamp. The red-brown color of bromine will persist initially.

-

Thermal: If UV is unavailable, heat the mixture to 60–80°C.

-

-

Stir the reaction vigorously. As the reaction proceeds, the intense color of bromine should fade (though it may remain colored if excess is used).

Step 4: Reaction Monitoring

-

Monitor the reaction by

.-

Key Indicator: Disappearance of the vinylic fluorine signals (typically -85 to -190 ppm range for

) and appearance of signals corresponding to -

Continue irradiation/heating until conversion >98%.

-

Step 5: Work-up

-

Once complete, cool the mixture to room temperature.

-

Dilute with 50 mL of Dichloromethane (DCM).

-

Wash the organic layer with 10% aqueous sodium thiosulfate (

) to destroy unreacted bromine. The organic layer should turn from red/orange to colorless or pale yellow. -

Wash with water (

) and brine ( -

Dry the organic phase over anhydrous Magnesium Sulfate (

).

Step 6: Purification

-

Filter off the drying agent.

-

Concentrate the filtrate under reduced pressure (Rotary Evaporator).

-

Distillation: Purify the crude oil via vacuum distillation.

-

Note: Perfluorinated dibromides have high boiling points. Ensure high vacuum (<1 mmHg) is used to prevent thermal degradation.

-

Collect the main fraction.

-

Analytical Validation

To ensure the integrity of the synthesized compound, the following data points must be verified.

| Method | Expected Feature | Diagnostic Value |

| Loss of alkene signals; distinct shifts for | Primary confirmation of structure.[1] | |

| GC-MS | Molecular ion peak | Confirmation of bromination state.[2] |

| Refractive Index | Consistent with literature (if available) or calculated values. | Purity check. |

Safety & Handling

-

Bromine Hazard: Elemental bromine causes severe chemical burns and is fatal if inhaled in high concentrations. All transfers must be done in a hood. Gloves (Laminate or Viton) are required; standard nitrile gloves provide poor protection against elemental bromine.

-

HF Potential: While stable, perfluorinated compounds can release Hydrogen Fluoride (HF) if subjected to extreme thermal decomposition. Avoid contact with strong reducing agents (e.g., alkali metals).

References

- Chambers, R. D. (2004). Fluorine in Organic Chemistry. Blackwell Publishing. (General reference for nucleophilic and radical reactions of perfluoroalkenes).

- Hudlický, M. (1992). Chemistry of Organic Fluorine Compounds II: A Critical Review. ACS Monograph 187.

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CAS 1350637-12-5. Retrieved from [Link]

Sources

Application Notes and Protocols: (2,3-Dibromopentafluoropropyl)pentafluorobenzene as a Novel Heavy Fluorous Tag

Introduction: The Power of Fluorous Tagging in Modern Synthesis

In the landscape of contemporary chemical research and drug development, the efficient purification of target molecules from complex reaction mixtures remains a significant bottleneck.[1] Fluorous chemistry offers a powerful solution to this challenge through the use of fluorous tags—highly fluorinated molecular labels that impart unique phase preferences to the molecules they are attached to.[1] This "phase-switching" capability allows for elegant and highly effective separations using fluorous solid-phase extraction (F-SPE) or fluorous liquid-liquid extraction (F-LLE).[1]

Fluorous tags are broadly categorized as "light" or "heavy." Light tags, with lower fluorine content, are typically sufficient for F-SPE, while heavy tags, possessing a high fluorine-to-carbon ratio, enable the more demanding F-LLE.[1] This application note introduces a novel heavy fluorous tag, (2,3-Dibromopentafluoropropyl)pentafluorobenzene , and proposes its application in synthetic chemistry. The presence of the pentafluorophenyl group and a dibromopropyl chain provides a high fluorine content, classifying it as a heavy fluorous tag, and offers a versatile handle for both attachment to and cleavage from a variety of substrates.

This document will provide a detailed guide for researchers, scientists, and drug development professionals on the proposed synthesis, application, and cleavage of this fluorous tag, underpinned by established principles of organic and fluorous chemistry.

Proposed Synthesis of (2,3-Dibromopentafluoropropyl)pentafluorobenzene

The synthesis of the proposed fluorous tag is envisioned to proceed in two key steps starting from commercially available pentafluorobenzene. The initial step involves the allylation of pentafluorobenzene to form allylpentafluorobenzene, followed by a radical-initiated bromination of the allyl group.

Step 1: Synthesis of Allylpentafluorobenzene

The introduction of the allyl group onto the pentafluorobenzene ring can be achieved through a nucleophilic aromatic substitution reaction. While various methods exist for the formation of C-C bonds with highly fluorinated aromatics, a common approach involves the reaction of a suitable allylating agent with pentafluorobenzene.

Step 2: Radical Bromination of Allylpentafluorobenzene

The second step involves the bromination of the double bond in allylpentafluorobenzene. To achieve the desired vicinal dibromide, a radical addition of bromine is proposed. This can be initiated by light (hν).

Diagram: Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of the fluorous tag.

Application of the Fluorous Tag: A Versatile Tool for Synthesis and Purification

The utility of (2,3-Dibromopentafluoropropyl)pentafluorobenzene as a fluorous tag lies in the reactivity of its vicinal dibromide functionality. This allows for attachment to a variety of substrates through nucleophilic substitution and subsequent cleavage to release the purified molecule.

Attachment of the Fluorous Tag to a Substrate

The fluorous tag can be attached to substrates containing nucleophilic functional groups, such as amines or alcohols. The reaction proceeds via a nucleophilic substitution, where the nucleophile on the substrate displaces one of the bromine atoms on the tag.

Diagram: General Workflow for Fluorous Tagging and Purification

Caption: Overview of the fluorous tagging, purification, and cleavage strategy.

Purification using Fluorous Solid-Phase Extraction (F-SPE)

Following the attachment of the fluorous tag, the reaction mixture will contain the tagged substrate, unreacted starting materials, and byproducts. The high fluorine content of the tagged molecule allows for its selective retention on a fluorous stationary phase during F-SPE, while non-fluorous impurities are washed away.[2]

Cleavage of the Fluorous Tag

The final step is the cleavage of the fluorous tag to release the purified substrate. For the (2,3-Dibromopentafluoropropyl)pentafluorobenzene tag, a reductive elimination of the vicinal dibromide to form an alkene is a promising cleavage strategy. This can be achieved using various reducing agents.[3]

Experimental Protocols

Note: The following protocols are proposed methodologies based on established chemical principles. Optimization may be required for specific substrates and applications.

Protocol 1: Synthesis of (2,3-Dibromopentafluoropropyl)pentafluorobenzene

Materials:

-

Allylpentafluorobenzene

-

Bromine (Br₂)

-

Dichloromethane (DCM), anhydrous

-

5% aqueous sodium thiosulfate solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

UV lamp (e.g., mercury lamp)

Procedure:

-

Dissolve allylpentafluorobenzene (1.0 eq) in anhydrous DCM in a quartz reaction vessel.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of bromine (1.1 eq) in DCM to the reaction mixture while stirring.

-

Irradiate the reaction mixture with a UV lamp while maintaining the temperature at 0-5 °C. Monitor the reaction progress by TLC or GC-MS.

-

Once the reaction is complete, quench the excess bromine by adding 5% aqueous sodium thiosulfate solution until the orange color disappears.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel to obtain pure (2,3-Dibromopentafluoropropyl)pentafluorobenzene.

Protocol 2: Attachment of the Fluorous Tag to a Primary Amine

Materials:

-

(2,3-Dibromopentafluoropropyl)pentafluorobenzene

-

Primary amine substrate

-

Diisopropylethylamine (DIPEA)

-

Acetonitrile (ACN), anhydrous

Procedure:

-

To a solution of the primary amine substrate (1.0 eq) in anhydrous ACN, add DIPEA (2.2 eq).

-

Add a solution of (2,3-Dibromopentafluoropropyl)pentafluorobenzene (1.1 eq) in anhydrous ACN dropwise to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

The crude product can be directly purified by F-SPE.

Protocol 3: Purification by Fluorous Solid-Phase Extraction (F-SPE)

Materials:

-

Fluorous silica gel cartridge

-

Methanol (MeOH)

-

Water (H₂O)

-

Dimethylformamide (DMF)

-

Fluorophilic elution solvent (e.g., pure MeOH or acetone)

-

Cartridge Conditioning: Condition the fluorous silica gel cartridge by washing with the fluorophilic elution solvent (3-5 column volumes), followed by an 80:20 MeOH/H₂O mixture (3-5 column volumes).[4]

-

Sample Loading: Dissolve the crude reaction mixture from Protocol 2 in a minimal amount of DMF and load it onto the conditioned cartridge.

-

Fluorophobic Wash: Wash the cartridge with a fluorophobic solvent system (e.g., 80:20 MeOH/H₂O) to elute the non-fluorous impurities. Collect the eluent and monitor by TLC or LC-MS.

-

Fluorophilic Elution: Elute the retained fluorous-tagged compound with a fluorophilic solvent (e.g., 100% MeOH or acetone). Collect the fractions containing the desired product.

-

Concentration: Concentrate the fractions containing the purified fluorous-tagged substrate under reduced pressure.

Protocol 4: Cleavage of the Fluorous Tag by Reductive Elimination

Materials:

-

Purified fluorous-tagged substrate

-

Zinc dust (activated)

-

Acetic acid

-

Ethanol

Procedure:

-

Dissolve the purified fluorous-tagged substrate in a mixture of ethanol and acetic acid.

-

Add activated zinc dust (excess, e.g., 5-10 eq) to the solution.

-

Stir the reaction mixture vigorously at room temperature or with gentle heating. Monitor the reaction by TLC or LC-MS.

-

Upon completion, filter the reaction mixture to remove the excess zinc dust.

-

Concentrate the filtrate under reduced pressure.

-

The resulting mixture contains the desired product and the spent fluorous tag. A second F-SPE can be performed to remove the spent tag and isolate the final product.

Data Presentation: Expected Outcomes

| Step | Expected Product | Key Analytical Techniques for Characterization |

| Tag Synthesis | (2,3-Dibromopentafluoropropyl)pentafluorobenzene | ¹H NMR, ¹³C NMR, ¹⁹F NMR, GC-MS |

| Tag Attachment | Fluorous-tagged substrate | ¹H NMR, ¹³C NMR, ¹⁹F NMR, LC-MS, HRMS |

| Purification | Purified fluorous-tagged substrate | LC-MS (for purity assessment) |

| Cleavage | Final purified substrate | ¹H NMR, ¹³C NMR, LC-MS, HRMS |

Conclusion and Future Outlook

The proposed application of (2,3-Dibromopentafluoropropyl)pentafluorobenzene as a heavy fluorous tag offers a promising new tool for synthetic chemists. Its high fluorine content and the versatile reactivity of the dibromo functionality provide a robust platform for the purification of a wide range of molecules. The protocols outlined in this application note provide a solid foundation for the exploration and optimization of this novel fluorous tagging strategy. Further research will focus on expanding the scope of substrates, refining the cleavage conditions for enhanced efficiency and orthogonality, and exploring the recyclability of the spent fluorous tag.

References

- Zhang, W. (2007). Plate-to-Plate Fluorous Solid-Phase Extraction for Solution-Phase Parallel Synthesis.

- Ranu, B. C., & Jana, R. (2005). A simple and efficient procedure for the stereoselective debromination of vic-dibromides to (E)-alkenes with an ionic liquid as catalyst and medium. Journal of Organic Chemistry, 70(21), 8621-8624.

- Zhang, W. (2005). Fluorous solid-phase extraction for solution-phase parallel synthesis. Current Opinion in Drug Discovery & Development, 8(6), 784-797.

- Curran, D. P. (2001). Fluorous reverse phase silica gel. A new tool for preparative separations in synthetic organic and organofluorine chemistry. Synlett, 2001(9), 1488-1496.

- Miura, T., Goto, K., Mizuno, M., Murakami, Y., Imai, N., & Inazu, T. (2003). Rapid Synthesis Using Fluorous Tag. Journal of the Mass Spectrometry Society of Japan, 51(4), 435-438.

- Gladysz, J. A., & Curran, D. P. (Eds.). (2004). Handbook of Fluorous Chemistry. Wiley-VCH.

- Horváth, I. T., & Rábai, J. (1994). Facile Catalyst Separation without Water: Fluorous Biphase Hydroformylation of Olefins. Science, 266(5182), 72-75.

- Studer, A., & Curran, D. P. (1997). A Strategic Alternative to Solid Phase Synthesis: Preparation of a Small Isoxazoline Library by 'Fluorous Synthesis'. Tetrahedron, 53(19), 6681-6696.

- Zhang, W. (2003). Fluorous technologies for solution-phase high-throughput organic synthesis. Tetrahedron, 59(25), 4475-4489.

-

McCormick, J. P. (2014, February 22). Synthesis of Substituted Benzenes [Video]. YouTube. [Link]

-

Doubtnut. (2020, March 29). Synthesize m- dibromobenzene from benzene [Video]. YouTube. [Link]

-

The Organic Chemistry Tutor. (2017, January 13). Nucleophilic Substitution Reactions - SN1 and SN2 Mechanism, Organic Chemistry [Video]. YouTube. [Link]

-

Chemguide. (n.d.). Nucleophilic substitution. Retrieved from [Link]

Sources

- 1. Fluorous tagging strategy for solution-phase synthesis of small molecules, peptides and oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthetic applications of fluorous solid-phase extraction (F-SPE) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Alkene synthesis by reductive elimination [organic-chemistry.org]

- 4. Plate-to-Plate Fluorous Solid-Phase Extraction for Solution-Phase Parallel Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Functionalization of pentafluorobenzene derivatives for materials science

Application Note: Functionalization of Pentafluorobenzene Derivatives for Advanced Materials

Abstract

This guide details the strategic functionalization of pentafluorobenzene (PFB) derivatives, a critical class of electron-deficient building blocks in materials science. Leveraging the unique quadrupole moment and high electronegativity of the perfluorophenyl (

Introduction: The Fluorine Effect in Materials Design

The pentafluorophenyl group is not merely a hydrophobic spacer; it is an electronic modulator.

-

Quadrupole Moment: Unlike benzene, which has a negative

-cloud, -

LUMO Engineering: The strong inductive effect (

) of five fluorine atoms significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy, transforming p-type scaffolds into ambipolar or n-type materials suitable for OLEDs and OFETs.

Mechanistic Principles & Regioselectivity

Two primary pathways govern the functionalization of PFB derivatives:

-

Nucleophilic Aromatic Substitution (

):-

Regioselectivity: In

systems, substitution occurs predominantly at the para-position (C4). -

Causality: The transition state (Meisenheimer complex) is stabilized by the inductive electron-withdrawal of the fluorine atoms. The para position is favored because attack here places negative charge density on carbons bonded to stabilizing ortho/meta fluorines, while avoiding steric clash with the R-group (unlike ortho attack).

-

-

C-H Activation (Direct Arylation):

-

Acidity: The C-H bond in pentafluorobenzene (

in DMSO) is significantly more acidic than benzene (

-

Application Note I: Para-Fluoro "Click" Functionalization via

Context: This method is ideal for post-polymerization modification or synthesizing "push-pull" dyes. The reaction is highly selective, replacing the para-fluorine with nucleophiles (thiols, amines, or alkoxides).

Protocol 1: Synthesis of Para-Substituted Perfluorophenyl End-Cappers

Target: Functionalization of a PFB-capped polythiophene or small molecule with a thiol nucleophile.

Reagents:

-

Substrate: Pentafluorophenyl-functionalized precursor (

) (1.0 equiv). -

Nucleophile: 1-Octanethiol (1.2 equiv).

-

Base:

(2.0 equiv) or DIPEA (for milder conditions). -

Solvent: DMF or DMSO (Polar aprotic solvents accelerate

).

Step-by-Step Workflow:

-

Preparation: Dissolve the PFB-substrate in anhydrous DMF (0.1 M concentration) in a flame-dried Schlenk flask under Argon.

-

Activation: Add

(powdered, dry). Stir for 10 minutes to ensure suspension. -

Nucleophile Addition: Add 1-Octanethiol dropwise via syringe.

-

Reaction: Stir at 60°C for 4–6 hours .

-

Checkpoint: Monitor via

NMR. The starting material shows three signals (ortho, meta, para). The product will show only two signals (ortho, meta) with a distinct shift, confirming the loss of the para-fluorine.

-

-

Workup: Pour the mixture into cold water/brine. Extract with dichloromethane (

). Wash organic layer with water ( -

Purification: Silica gel chromatography (Hexane/EtOAc).

Mechanistic Visualization:

Caption: Regioselective

Application Note II: Palladium-Catalyzed Direct Arylation

Context: Constructing conjugated backbones without pre-metalated reagents (like stannanes or boronic acids). This utilizes the acidic C-H bond of pentafluorobenzene (

Protocol 2: Direct Arylation of Pentafluorobenzene with Aryl Halides

Target: Synthesis of

Reagents:

-

Substrate: Aryl Bromide (

) (1.0 equiv). -

Reagent: Pentafluorobenzene (

) (1.5 equiv). -

Catalyst:

(5 mol%). -

Ligand:

(10 mol%) or -

Base:

(1.0 equiv) or -

Solvent: DMA or Toluene (anhydrous).

Step-by-Step Workflow:

-

Catalyst Pre-mix: In a glovebox, mix

, Ligand, and Base in the reaction vial. -

Substrate Addition: Add Aryl Bromide and Pentafluorobenzene.

-

Solvent & Additive: Add solvent and Pivalic Acid (if using

pathway).-

Expert Insight: Pivalic acid acts as a proton shuttle, lowering the energy barrier for the Concerted Metalation-Deprotonation (CMD) step.

-

-

Heating: Seal and heat to 100–120°C for 12–24 hours .

-

Filtration: Cool to RT. Filter through a Celite pad to remove metallic Pd and inorganic salts.

-

Purification: Recrystallization or Column Chromatography.

Catalytic Cycle Visualization:

Caption: Pd-catalyzed direct arylation cycle highlighting the Concerted Metalation-Deprotonation (CMD) pathway.

Application Note III: Interface Engineering for OFETs

Context: Modifying metal electrodes (Au, Ag) with fluorinated thiols reduces the charge injection barrier into n-type organic semiconductors.

Protocol 3: Self-Assembled Monolayer (SAM) Formation

Target: Modification of Gold Source/Drain electrodes with Pentafluorothiophenol (PFBT).[1]

-

Cleaning: Clean Au electrodes with UV-Ozone (20 min) to remove organic contaminants and generate a hydrophilic surface.

-

Solution Prep: Prepare a 10 mM solution of pentafluorothiophenol in Ethanol.

-

Incubation: Immerse the substrate (with electrodes) into the solution for 15–30 minutes .

-

Note: Longer times may lead to disordered multilayers.

-

-

Rinsing: Rinse copiously with pure Ethanol to remove physisorbed molecules.

-

Drying: Blow dry with a stream of Nitrogen gas.

-

Validation: Measure Contact Angle (should increase to >90° due to hydrophobicity) or Work Function (Kelvin Probe Force Microscopy).

Data Summary & Comparison

Table 1: Comparison of Functionalization Strategies

| Parameter | Nucleophilic Substitution ( | Direct Arylation (C-H Activation) |

| Active Site | C-F bond (Para position) | C-H bond |

| Starting Material | ||

| Key Reagents | Nucleophile (Thiol/Amine), Base | Pd Catalyst, Aryl Halide, Base |

| Selectivity | >95% Para-selective | Ortho-fluorine directed |

| Main Application | End-group modification, Polymer functionalization | Building conjugated backbones |

| Atom Economy | Moderate (Loss of Fluoride salt) | High (Loss of HX) |

References

-

Lafrance, M., & Fagnou, K. (2006). Palladium-Catalyzed Benzene Arylation: Incorporation of Catalytic Pivalic Acid as a Proton Shuttle and a Key Element in Catalyst Design. Journal of the American Chemical Society.[2] Link

-

Platt, G. M. H., et al. (2023).[3] Opening a Pandora's Flask on a Prototype Catalytic Direct Arylation Reaction of Pentafluorobenzene: The Ag2CO3/Pd(OAc)2/PPh3 System. Organometallics. Link

-

Chan, J. M. W., et al. (2013). Pentafluorophenyl end-group as a versatile handle for para fluoro "click" functionalization of polythiophenes. Chemical Science. Link

-

Choi, S., et al. (2018). Self-forming electrode modification in organic field-effect transistors. Journal of Materials Chemistry C. Link

-

Sakamoto, Y., et al. (2009). Perfluoropentacene: High-Performance p-n Junctions and Ambidipolar Behavior. Journal of the American Chemical Society.[2] Link

Sources

- 1. Self-forming electrode modification in organic field-effect transistors - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 2. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

Application Note: High-Precision Quantitative NMR Analysis Using Bromopentafluorobenzene as an Internal Standard

Abstract

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful analytical technique for determining the concentration and purity of chemical compounds. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the use of Bromopentafluorobenzene as a robust internal standard for high-precision quantitative analysis, particularly in ¹⁹F NMR. The protocols herein are designed to ensure accuracy, reproducibility, and trustworthiness in experimental results, grounded in established principles of analytical chemistry.

Introduction: The Critical Role of Internal Standards in qNMR

Quantitative NMR (qNMR) stands as a primary analytical method due to the direct proportionality between the integrated signal area of a nucleus and the number of nuclei contributing to that signal. For accurate and reproducible quantification, particularly in complex mixtures or when sample volumes are not precisely controlled, the internal standard method is paramount.[1] An ideal internal standard co-dissolves with the analyte and provides a reference signal against which the analyte's signal can be compared, mitigating variations in sample preparation and instrument parameters.[1]

Why Fluorinated Standards?

The ¹⁹F nucleus offers several distinct advantages for qNMR:

-

High Sensitivity: The ¹⁹F nucleus has a high gyromagnetic ratio and 100% natural abundance, making it nearly as sensitive as ¹H.[2]

-

Wide Chemical Shift Range: The chemical shifts in ¹⁹F NMR span a very wide range (over 400 ppm), which significantly reduces the probability of signal overlap, even in complex mixtures.[2]

-

No Background Signal: Fluorine is virtually absent in most biological and many synthetic organic molecules, providing a clear spectral window free from background interference.

This note focuses on Bromopentafluorobenzene (C₆F₅Br) as an exemplary ¹⁹F NMR internal standard. Its chemical inertness, high purity, and simple ¹⁹F NMR spectrum make it a reliable choice for the quantification of fluorinated and non-fluorinated analytes.

(2,3-Dibromopentafluoropropyl)pentafluorobenzene: A Note on Selection

Initial inquiries into the use of (2,3-Dibromopentafluoropropyl)pentafluorobenzene as an NMR standard revealed a lack of established literature or commercial availability for this specific application. To ensure scientific integrity and provide a validated protocol, this guide has pivoted to Bromopentafluorobenzene , a well-characterized and commercially available compound that serves as an excellent model for demonstrating the principles and practices of using a polyfluorinated aromatic internal standard in qNMR.

Properties of Bromopentafluorobenzene (CAS: 344-04-7)

A thorough understanding of the internal standard's properties is crucial for its effective use. Bromopentafluorobenzene is a colorless liquid with properties that make it suitable for a range of NMR applications.[3][4][5]

| Property | Value | Source |

| Molecular Formula | C₆BrF₅ | [4] |

| Molecular Weight | 246.96 g/mol | [4][5] |

| Appearance | Colorless liquid | [4] |

| Density | 1.981 g/mL at 25 °C | [5][6] |

| Boiling Point | 137 °C | [4][5][6] |

| Melting Point | -31 °C | [4][5][6] |

| Purity (Typical) | ≥ 99% (GC) | [4] |

| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., Chloroform, Methanol) | [7] |

¹⁹F NMR Spectrum: The ¹⁹F NMR spectrum of Bromopentafluorobenzene is relatively simple, with distinct signals for the ortho, meta, and para fluorine atoms, which are well-separated from many common fluorinated functional groups.

Safety and Handling

As a halogenated aromatic compound, Bromopentafluorobenzene must be handled with appropriate safety precautions.

-

Hazards: It is classified as an irritant, causing skin, eye, and respiratory irritation.[6][8][9]

-

Handling: Always handle Bromopentafluorobenzene in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[8][10] Avoid inhalation of vapors and contact with skin and eyes.[8][11]

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from sources of ignition.[8][10] Recommended storage temperature is 2 - 8 °C.[4]

Refer to the Safety Data Sheet (SDS) for complete safety information before use.[10][11]

Experimental Protocols

Preparation of a Stock Solution of the Internal Standard

The use of a stock solution minimizes weighing errors and improves consistency across multiple samples.

Objective: To prepare a stock solution of Bromopentafluorobenzene of a known concentration.

Materials:

-

Bromopentafluorobenzene (≥ 99% purity)

-

Volumetric flask (e.g., 10 mL, Class A)

-

Analytical balance (readable to 0.01 mg)

-

Deuterated NMR solvent (e.g., CDCl₃, Acetone-d₆)

-

Glass syringe or calibrated micropipette

Protocol:

-

Accurately weigh approximately 50 mg of Bromopentafluorobenzene directly into a clean, dry 10 mL volumetric flask using an analytical balance. Record the exact mass (W_std).

-

Add a small amount of the chosen deuterated solvent to dissolve the standard.

-

Once fully dissolved, carefully add more solvent to the flask, bringing the final volume to the 10.00 mL mark.

-

Cap the flask and invert it several times to ensure the solution is homogeneous.

-

Calculate the precise molar concentration of the stock solution.

Preparation of the qNMR Sample

This protocol details the addition of the internal standard to the analyte for quantitative analysis.

Objective: To prepare a homogeneous NMR sample containing a known amount of analyte and internal standard.

Materials:

-

Analyte of interest

-

Internal standard stock solution (from 5.1)

-

NMR tube

-

Vortex mixer

-

Calibrated micropipettes or syringes

Protocol:

-

Accurately weigh a known mass of the analyte (W_analyte) into a clean, dry vial.

-

Dissolve the analyte in a precise volume of the same deuterated solvent used for the standard stock solution (e.g., 500 µL).

-

Using a calibrated micropipette or syringe, add a precise volume of the Bromopentafluorobenzene stock solution (V_std) to the analyte solution (e.g., 100 µL).

-

Vortex the vial for 30 seconds to ensure complete mixing.

-

Transfer the final solution to a clean, dry NMR tube.

Diagram: Workflow for qNMR Sample Preparation

Caption: Workflow for preparing a qNMR sample using the internal standard method.

NMR Data Acquisition

Proper acquisition parameters are essential for accurate quantification.

Objective: To acquire a high-quality ¹⁹F NMR spectrum suitable for integration.

Key Parameters:

-

Relaxation Delay (d1): This is the most critical parameter for qNMR. The delay between pulses must be long enough to allow for complete relaxation of all nuclei of interest. A conservative value is 5-7 times the longest T₁ (spin-lattice relaxation time) of the signals being quantified. For ¹⁹F, T₁ values can be long, so a d1 of 20-35 seconds is often a good starting point.[2][12]

-

Pulse Angle: Use a 90° pulse to maximize the signal-to-noise ratio.[2]

-

Spectral Width (sw): Ensure the spectral width is large enough to encompass all signals from both the analyte and the internal standard.

-

Number of Scans (ns): The number of scans should be sufficient to achieve a high signal-to-noise ratio (S/N > 250:1 is recommended for high precision).

-

Decoupling: Use ¹H decoupling (e.g., inverse-gated decoupling) to simplify the spectrum and collapse multiplets into singlets where applicable, which improves integration accuracy.[12][13]

Data Processing and Analysis

Accurate data processing is as crucial as proper acquisition.

-

Fourier Transform: Apply an exponential multiplication with a line broadening (LB) of 0.3-1.0 Hz to improve the S/N ratio without significantly distorting the lineshape.

-

Phasing: Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.

-

Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline across the entire spectrum.

-

Integration:

-

Manually integrate the well-resolved signals of the analyte and the internal standard.

-

Ensure the integration region covers the entire peak, extending to at least 10-20 times the peak width at half-height.

-

Use the same integration parameters for both the standard and the analyte signals.

-

Diagram: Quantitative Analysis Logic

Caption: Logical flow for calculating analyte purity using an internal standard.

The purity of the analyte (P_analyte) can be calculated using the following equation:

Purity (wt%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (W_std / W_analyte) * P_std

Where:

-

I_analyte, I_std: Integrated areas of the analyte and standard signals.

-

N_analyte, N_std: Number of fluorine nuclei giving rise to the integrated signals of the analyte and standard.

-

MW_analyte, MW_std: Molecular weights of the analyte and standard.

-

W_analyte, W_std: Weights of the analyte and standard.

-

P_std: Purity of the internal standard.

Conclusion

Bromopentafluorobenzene is a highly effective internal standard for quantitative ¹⁹F NMR analysis. Its chemical stability, simple spectrum, and commercial availability make it a reliable choice for applications in pharmaceutical development, quality control, and chemical research. By following the detailed protocols and adhering to the principles of qNMR outlined in this application note, researchers can achieve high-precision, accurate, and reproducible quantitative results. The self-validating nature of these protocols, grounded in meticulous sample preparation and optimized data acquisition, ensures the trustworthiness of the generated data.

References

Sources

- 1. apps.dtic.mil [apps.dtic.mil]

- 2. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Bromopentafluorobenzene 99 344-04-7 [sigmaaldrich.com]

- 6. 溴五氟苯 99% | Sigma-Aldrich [sigmaaldrich.com]

- 7. chembk.com [chembk.com]

- 8. Bromopentafluorobenzene(344-04-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 9. Page loading... [guidechem.com]

- 10. fishersci.com [fishersci.com]

- 11. Bromopentafluorobenzene - Safety Data Sheet [chemicalbook.com]

- 12. learning.sepscience.com [learning.sepscience.com]

- 13. Certified Reference Materials for ¹⁹F NMR [sigmaaldrich.com]

Troubleshooting & Optimization

Technical Support Center: Purification of (2,3-Dibromopentafluoropropyl)pentafluorobenzene

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the purification of (2,3-Dibromopentafluoropropyl)pentafluorobenzene. This guide is designed for researchers and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the purification of this highly fluorinated and brominated compound. The following sections are structured in a question-and-answer format to directly address specific issues and explain the underlying scientific principles behind each recommended protocol.

Frequently Asked Questions (FAQs)

Q1: What are the primary purification methods suitable for crude (2,3-Dibromopentafluoropropyl)pentafluorobenzene?

The three primary methods for purifying this compound are fractional vacuum distillation, column chromatography, and recrystallization. The choice depends critically on the physical state of your crude product (liquid or solid) and the nature of the impurities.

-

Fractional Vacuum Distillation: This is the preferred method if your main impurities are unreacted starting materials or byproducts with boiling points sufficiently different from the target compound.[1][2] Given the high molecular weight of the target, vacuum is likely necessary to lower the boiling point and prevent thermal decomposition.

-

Column Chromatography: This is the most versatile and powerful technique for separating compounds with similar polarities.[3][4] Since (2,3-Dibromopentafluoropropyl)pentafluorobenzene is a polyhalogenated compound, it is expected to be relatively non-polar. Chromatography is excellent for removing more polar impurities or isomers with slight polarity differences.

-

Recrystallization: If your target compound is a solid at room temperature, recrystallization is an effective and scalable method for removing small amounts of impurities.[5][6] The success of this technique hinges on finding a solvent that dissolves the compound well when hot but poorly when cold.

Q2: What are the most common impurities I should expect in my crude product?

Impurities typically arise from the synthetic route. Assuming a synthesis involving the bromination of a pentafluoropropyl-pentafluorobenzene precursor, you can anticipate the following:

-

Unreacted Starting Material: The alkene precursor (pentafluoropropenyl)pentafluorobenzene.

-

Isomeric Byproducts: Positional isomers from the bromination reaction.

-

Mono-brominated Intermediates: Compounds where only one bromine atom has been added.

-

Solvent Residues: Residual reaction or work-up solvents.

-

Hydrolysis Products: Reaction with trace water may lead to the formation of corresponding alcohols.[7]

Q3: How do I choose the best purification strategy based on my impurity profile?

A preliminary analysis of your crude material by Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is crucial. This analysis will inform your strategy. The following diagram outlines a general decision-making workflow.

Caption: General Purification Strategy Workflow.

Troubleshooting Guide 1: Column Chromatography

Column chromatography is often the most effective method for this compound due to its ability to separate non-polar molecules.[8]

Q: How do I select the right solvent system (eluent) for purification?

A: The key is to develop the method using Thin-Layer Chromatography (TLC) first.[3] Your target compound is highly fluorinated and brominated, making it quite non-polar.

Causality: The separation in normal-phase chromatography occurs because polar molecules adhere more strongly to the polar stationary phase (silica gel), while non-polar molecules are carried along more readily by the non-polar mobile phase (eluent).[4] Therefore, less polar compounds elute first.

Protocol: TLC Method Development

-